Ethyl 4-nitrophenyl carbonate
Overview
Description
Ethyl 4-nitrophenyl carbonate, also known as Ethyl p-nitrophenyl carbonate, is a chemical compound with the formula C9H9NO5 . It is an ester of carbonic acid and 4-nitrophenol .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . The molecular weight of the compound is 211.1715 .Scientific Research Applications
Peptide Synthesis
Ethyl 4-nitrophenyl carbonate has been utilized in the synthesis of peptides. A study by Wünsch, Moroder, and Keller (1981) demonstrated the use of 2-(Trimethylsilyl)ethyl-4-nitrophenyl carbonate for introducing the 2-(trimethylsilyl)ethyloxycarbonyl group into amino acids or amino acid derivatives. This method proved effective in peptide synthesis, as the amino-protecting group was stable under usual synthesis conditions and could be selectively cleaved (Wünsch, Moroder, & Keller, 1981).
Nucleophilic Reactivity Studies
Savelova et al. (2005) investigated the nucleophilic reactivity of hydroxide and hydroperoxide ions toward compounds including ethyl 4-nitrophenyl ethylphosphonate. This study, conducted in aqueous-alcoholic solutions, provided insights into the reactivity of ethyl 4-nitrophenyl carbonates in different solvent systems (Savelova et al., 2005).
Synthesis of Nitrophenyl Carbonates
Wang Da-hui (2010) synthesized 2-chloro-4-fluoro-5-nitrophenyl ethyl carbonate, investigating the reaction mechanism and kinetics of its formation. This research contributes to the broader understanding of the synthesis processes of nitrophenyl carbonates (Wang Da-hui, 2010).
Pharmaceutical Applications
In the pharmaceutical sector, Nichifor, Coessens, and Schacht (1995) explored the use of 4-nitrophenyl carbonate for activating hydroxyl groups of polymers like poly(ethylene glycol) and dextran. This activation was pivotal in synthesizing 5-fluorouracil-polymer conjugates with peptide chains, relevant in drug delivery systems (Nichifor, Coessens, & Schacht, 1995).
Mechanistic Insights in Chemical Reactions
Castro, Pavez, and Santos (2001) conducted a kinetic study on the reactions of methyl aryl carbonates, including 4-nitrophenyl carbonates, with substituted phenoxide ions. Their research provided valuable insights into the mechanisms of these reactions, relevant to understanding the behavior of nitrophenyl carbonates in various chemical environments (Castro, Pavez, & Santos, 2001).
Properties
IUPAC Name |
ethyl (4-nitrophenyl) carbonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-2-14-9(11)15-8-5-3-7(4-6-8)10(12)13/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJLSOXXIMLDDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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